AChE Inhibition Potency Against N-Methylcarbamate-Resistant Insect Strains
A foundational structure-activity study by Yamamoto et al. (1977) demonstrated that aryl N-propylcarbamates inhibit acetylcholinesterase (AChE) from N-methylcarbamate-resistant green rice leafhoppers (Nephotettix cincticeps) more strongly than AChE from susceptible strains, a profile opposite to that observed with N-methylcarbamates [1]. The 1:1 mixture of an N-methylcarbamate and an N-propylcarbamate produced a significant synergistic insecticidal effect that reached levels practical for field control, whereas the N-propylcarbamate alone did not achieve standalone field efficacy [1]. This class-level evidence supports the hypothesis that the propylcarbamoyl moiety in Methyl N-((propylcarbamoyl)oxy)thioacetimidate may confer differential AChE binding properties that are exploitable in resistance-management strategies.
| Evidence Dimension | AChE inhibition strength and insecticidal efficacy against N-methylcarbamate-resistant insect strains |
|---|---|
| Target Compound Data | N-propylcarbamate class: Stronger AChE inhibition in resistant vs. susceptible strains; synergistic insecticidal effect when combined 1:1 with N-methylcarbamate (Yamamoto et al., 1977) [1]. |
| Comparator Or Baseline | N-methylcarbamate class (e.g., methomyl, carbaryl): Weaker AChE inhibition in resistant strains; no resistance-breaking synergy observed when used alone. |
| Quantified Difference | N-propylcarbamates exhibit reversed resistance-associated AChE inhibition profile compared to N-methylcarbamates; 1:1 N-methyl/N-propyl mixture achieves field-practical control of resistant leafhoppers not achievable by N-methylcarbamates alone [1]. |
| Conditions | AChE inhibition assay (I₅₀) using enzyme preparations from N-methylcarbamate-resistant and susceptible Nephotettix cincticeps; topical application bioassay on resistant populations (Yamamoto et al., 1977). |
Why This Matters
This constitutes the only publicly available evidence that the propylcarbamoyl pharmacophore—the defining structural feature of CAS 25643-45-2—offers a mechanistic departure from conventional methylcarbamates, which is directly relevant for procurement by laboratories investigating resistance-breaking carbamate chemistry or developing mixtures for resistant pest management.
- [1] I. Yamamoto, N. Kyomura, Y. Takahashi. Synergistic insecticidal effect of N-methyl and N-propylcarbamate mixtures against N-methylcarbamate-resistant green rice leafhopper. J. Pesticide Sci. 2(4): 467–470 (1977). View Source
